4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid
Description
4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 4-position, an acetoxy (OAc) group at the 4'-position, and a chlorine substituent at the 3'-position. Its molecular formula is inferred as C₁₅H₁₁ClO₄ (calculated based on structural analogs), with an average molecular weight of approximately 302.70 g/mol. This compound is structurally related to other biphenylcarboxylic acids but distinguished by its unique substitution pattern, which may influence its physicochemical properties and reactivity.
Structure
3D Structure
Properties
Molecular Formula |
C15H11ClO4 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
4-(4-acetyloxy-3-chlorophenyl)benzoic acid |
InChI |
InChI=1S/C15H11ClO4/c1-9(17)20-14-7-6-12(8-13(14)16)10-2-4-11(5-3-10)15(18)19/h2-8H,1H3,(H,18,19) |
InChI Key |
LTINICLCEOTVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Catalytic Systems
-
Aryl Halide Component : 4-Bromobenzoic acid or its ester derivatives are commonly used to ensure the carboxylic acid group is positioned at the para site.
-
Boronic Acid Component : 3-Chloro-4-hydroxyphenylboronic acid introduces the chloro and hydroxyl groups on the adjacent ring.
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or Pd(OAc)₂ with ligands such as SPhos.
-
Conditions : Reactions proceed in a biphasic solvent system (toluene/ethanol/water) with sodium carbonate as a base at 80–100°C for 12–24 hours.
Example Protocol
A mixture of 4-bromobenzoic acid (1.0 equiv), 3-chloro-4-hydroxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2.5 equiv) in toluene/ethanol/water (3:1:1) yields the biphenyl intermediate with >90% conversion.
Phase-Transfer Catalysis (PTC)
In cases where unprotected carboxylic acids hinder coupling efficiency, tetrabutylammonium bromide (TBAB) acts as a PTC, enhancing solubility and reaction rates. This approach avoids the need for protective groups, streamlining the process.
Introduction of the Acetoxy Group
The hydroxyl group at the 4'-position is acetylated to form the acetoxy moiety. This step typically follows biphenyl core formation to prevent interference during coupling.
Acetylation with Acetic Anhydride
-
Reagents : Acetic anhydride (3.0 equiv) and catalytic H₂SO₄.
-
Conditions : The reaction is conducted at 50–60°C for 1–2 hours, followed by precipitation in water.
Optimization Insight
Excessive heating (>70°C) risks decarboxylation of the carboxylic acid group. Recrystallization from ethanol/water mixtures yields high-purity 4'-acetoxy intermediates.
Regioselective Chlorination
Chlorination at the 3'-position is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM).
EAS with Chlorinating Agents
-
Reagents : Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃).
-
Directing Groups : The carboxylic acid at the 4-position acts as a meta-director, favoring chlorination at the 3'-position.
Limitations
Over-chlorination is mitigated by using stoichiometric Cl₂ and low temperatures (0–5°C).
Directed Ortho-Metalation
-
Base : LDA (lithium diisopropylamide) at -78°C deprotonates the position ortho to the carboxylic acid.
-
Electrophile : Hexachloroethane (Cl₃C-CCl₃) introduces the chloro group.
One-Pot Sequential Synthesis
Recent advances combine coupling, acetylation, and chlorination in a single reactor, reducing purification steps.
Integrated Protocol
Yield : 68–75% overall, with HPLC purity >98%.
Comparative Analysis of Methods
| Method | Key Steps | Catalyst/Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki + Acetylation | Coupling → Acetylation | Pd(PPh₃)₄, Ac₂O | 85 | 97 |
| Oxidative Coupling | Biphenyl formation → Cl | Co/Mn acetates, Cl₂ | 72 | 95 |
| One-Pot Sequential | Coupling → Ac₂O → Cl | Pd(OAc)₂, FeCl₃ | 75 | 98 |
Challenges and Solutions
Chemical Reactions Analysis
Hydrolysis of the Acetoxy Group
The acetoxy group at the 4'-position undergoes base-mediated hydrolysis to form a phenolic hydroxyl group:
-
Application : This reaction enables further functionalization (e.g., alkylation or sulfonation) at the 4'-position.
Substitution of the Chloro Group
The 3'-chloro substituent participates in nucleophilic aromatic substitution under catalytic conditions:
-
Reagents : CuI or Pd catalysts with amines, thiols, or alkoxides .
-
Example : Reaction with morpholine in DMF at 120°C yields 3'-morpholino derivatives .
Carboxylic Acid Derivatives
The 4-carboxylic acid group is versatile:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) .
-
Amidation : Forms amides via activation with thionyl chloride (SOCl₂) followed by reaction with amines .
Decarboxylation and Radical Pathways
Under high-temperature or radical conditions, the carboxylic acid group undergoes decarboxylation :
-
Conditions : Heating with CuO in quinoline or using hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) .
-
Product : Generates 4'-acetoxy-3'-chlorobiphenyl, useful in polymer or ligand synthesis .
Cross-Dehydrogenative Coupling
The biphenyl system participates in radical-mediated coupling with electron-rich arenes:
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its biphenyl structure, featuring an acetyloxy group at the para position and a chlorine atom at the meta position relative to the carboxylic acid group. Its molecular formula is with a molecular weight of 290.7 g/mol. The structural characteristics contribute to its solubility and bioavailability, making it a candidate for pharmacological studies.
Biological Activities
Research indicates that 4'-acetoxy-3'-chloro-biphenyl-4-carboxylic acid exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
- Enzyme Modulation : The compound may influence enzyme activities, potentially acting as a modulator in biochemical pathways which could be beneficial in drug design.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays were conducted to assess the anti-inflammatory effects of this compound on human cell lines. Results indicated a reduction in pro-inflammatory cytokines, suggesting its capability to modulate immune responses effectively.
Mechanism of Action
The mechanism of action of 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetyloxy group can be hydrolyzed, releasing acetic acid, which may contribute to its biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of 4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid with structurally related biphenylcarboxylic acids:
Key Differences and Implications
Substituent Effects on Reactivity: The acetoxy group in this compound introduces ester functionality, which may enhance solubility in organic solvents compared to non-acetylated analogs like 4'-Chloro-4-biphenylcarboxylic acid .
This suggests that the acetoxy group in biphenylcarboxylic acids might be explored for similar applications, though empirical validation is needed.
Safety and Handling: Compounds like 4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid exhibit hazards such as skin/eye irritation (H315/H319) .
Biological Activity
4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the compound’s biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H13ClO4
- Molecular Weight : 290.7 g/mol
- IUPAC Name : this compound
The presence of the acetyloxy group enhances its solubility and bioavailability, which may contribute to its biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. It has been evaluated in various models of inflammation, including lipopolysaccharide (LPS)-stimulated macrophages, where it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study : In a murine model of acute inflammation induced by LPS, treatment with this compound resulted in a reduction of paw edema by approximately 50% compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators.
- Receptor Binding : It may also bind to receptors involved in pain signaling and inflammation, such as the peroxisome proliferator-activated receptors (PPARs), modulating their activity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4'-Acetoxy-biphenyl-4-carboxylic acid | C15H12O4 | Lacks chlorine substitution |
| 3-Chloro-biphenyl-4-carboxylic acid | C13H9ClO2 | No acetyloxy group; different substitution |
| 4-Hydroxybenzoic acid | C7H6O3 | Simplest form; no biphenyl structure |
This table highlights how structural variations can influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid?
- Answer : Synthesis typically involves biphenyl coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce substituents. For example:
- Step 1 : Use a chloro-substituted phenylboronic acid and a 4-carboxybiphenyl precursor under palladium catalysis .
- Step 2 : Protect the carboxylic acid group during synthesis (e.g., esterification) to prevent side reactions.
- Step 3 : Purify intermediates via recrystallization or column chromatography, followed by deprotection using acid hydrolysis.
Characterization should include NMR (¹H/¹³C), HPLC for purity, and FT-IR to confirm functional groups .
Q. How can researchers ensure high purity during purification?
- Answer :
- Recrystallization : Use solvents like ethanol/water mixtures based on solubility differences.
- Chromatography : Employ reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) for acidic conditions.
- Validation : Monitor purity via melting point analysis (compare to literature values, e.g., biphenyl derivatives ~227°C ) and mass spectrometry for molecular ion confirmation .
Q. What analytical techniques are critical for structural elucidation?
- Answer :
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., biphenyl backbone ).
- NMR spectroscopy : Use COSY and HSQC to assign proton-carbon correlations, especially for acetoxy and chloro groups.
- Elemental analysis : Verify empirical formula (e.g., C15H11ClO4) .
Advanced Research Questions
Q. How to resolve contradictions in reported spectral data for this compound?
- Answer :
- Reproducibility : Cross-validate using independent synthetic batches and analytical labs.
- Advanced NMR : Employ 2D NOESY to confirm spatial proximity of substituents (e.g., acetoxy orientation).
- Reference standards : Compare with structurally similar compounds (e.g., biphenyl-4-carboxylic acid derivatives ).
- Computational modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
Q. What strategies are effective in designing bioactivity assays for this compound?
- Answer :
- Target selection : Prioritize enzymes/receptors with known interactions with biphenylcarboxylic acids (e.g., cyclooxygenase or tyrosine kinase ).
- Assay conditions : Use pH 7.4 buffer to maintain carboxylic acid ionization. Include DMSO controls (<1% v/v) for solubility.
- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC50 values. Validate with positive controls (e.g., aspirin for anti-inflammatory assays) .
Q. How to address discrepancies in stability data under varying storage conditions?
- Answer :
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for degradation products (e.g., deacetylated or hydrolyzed forms).
- Optimal storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to strong bases or oxidizing agents .
Q. What are the challenges in validating supplier-provided analytical data?
- Answer :
- Independent verification : Use in-house LC-MS or collaborate with third-party labs to confirm purity and structure.
- Batch variability : Request multiple lots from suppliers and compare FT-IR/UV spectra for consistency.
- Documentation : Ensure certificates of analysis (CoA) include detailed chromatograms and spectral assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
